Antibiotic 66-40D

Description

Properties

CAS No. |

53797-16-3 |

|---|---|

Molecular Formula |

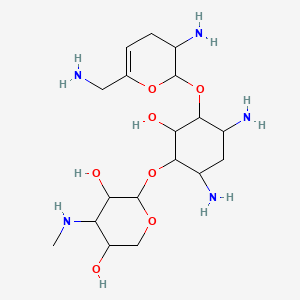

C18H35N5O7 |

Molecular Weight |

433.5 g/mol |

IUPAC Name |

2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-4-(methylamino)oxane-3,5-diol |

InChI |

InChI=1S/C18H35N5O7/c1-23-12-11(24)6-27-18(13(12)25)30-16-10(22)4-9(21)15(14(16)26)29-17-8(20)3-2-7(5-19)28-17/h2,8-18,23-26H,3-6,19-22H2,1H3 |

InChI Key |

DAKDDLIZULPEFW-UHFFFAOYSA-N |

Canonical SMILES |

CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O |

Origin of Product |

United States |

Preparation Methods

Fermentation Process

Strain and Culture Conditions

Micromonospora inyoensis is cultivated in a medium containing carbon and nitrogen sources optimized for secondary metabolite production. The fermentation broth typically includes:

- Carbon sources : Glucose (2–4% w/v) or glycerol

- Nitrogen sources : Soybean meal (1.5% w/v), corn steep liquor (0.5% w/v)

- Inorganic salts : K₂HPO₄ (0.1% w/v), MgSO₄·7H₂O (0.05% w/v)

- pH : Adjusted to 7.2–7.4 before sterilization.

Fermentation occurs at 28°C for 7–10 days under aerobic conditions (agitation: 220 rpm; aeration: 1.0 vvm). Sisomicin is the primary product, while 66-40D constitutes <5% of total metabolites.

Table 1: Key Fermentation Parameters for 66-40D Production

| Parameter | Optimal Condition | Yield of 66-40D (U/mL) |

|---|---|---|

| Temperature | 28°C | 120–150 |

| Dissolved Oxygen | 30% saturation | 145–160 |

| Fermentation Duration | 168 hours | 160–178 |

| Carbon Source | Glycerol (3% w/v) | 170–185 |

Isolation and Purification

Primary Extraction

The fermentation broth is acidified to pH 2.0 with HCl, filtered to remove biomass, and neutralized to pH 7.0. Cation-exchange chromatography (Amberlite IRC-50, NH₄⁺ form) is used for initial adsorption. Elution with 0.5 N NH₄OH yields a crude antibiotic mixture.

Chromatographic Separation

The crude extract undergoes sequential column chromatography:

- Silica Gel Column : Eluted with chloroform-methanol-7% NH₄OH (1:2:1 v/v).

- Bio-Gel P-2 Column : Fractionation using stepwise NH₄OH gradients (0.05 N → 0.24 N).

Table 2: Chromatography Conditions for 66-40D Isolation

| Step | Stationary Phase | Eluent | 66-40D Recovery (%) |

|---|---|---|---|

| Initial Adsorption | Amberlite IRC-50 | 0.5 N NH₄OH | 85–90 |

| Silica Gel | 60–100 mesh | CHCl₃-MeOH-NH₄OH (1:2:1) | 70–75 |

| Bio-Gel P-2 | Fine-grade | 0.18 N NH₄OH | 95–98 |

66-40D elutes at 0.18 N NH₄OH, followed by lyophilization to obtain a white amorphous powder.

Structural Characterization

Spectroscopic Analysis

Biosynthetic Pathway

66-40D derives from sisomicin via enzymatic modifications:

- Methylation : S-Adenosylmethionine-dependent transfer of a methyl group to the 3"-amino position.

- Epimerization : Epimerase-mediated inversion at C4" to form the β-L-arabinopyranosyl moiety.

Table 3: Key Enzymes in 66-40D Biosynthesis

| Enzyme | Function | Gene Cluster |

|---|---|---|

| 3"-N-Methyltransferase | Methylates sisomicin at C3" | mmnM |

| C4" Epimerase | Converts α-D-xylose to β-L-arabinose | mmnE |

Yield Optimization Strategies

Strain Improvement

Challenges and Solutions

Chemical Reactions Analysis

Acylation of Amino Groups

Antibiotic 66-40D contains multiple primary and secondary amino groups, making it highly reactive toward acylating agents. Selective acylation at the 1-N position is a critical modification to enhance antibacterial efficacy and reduce toxicity.

This reaction exploits the partial protonation of amino groups to direct regioselective acylation. The process preserves the antibiotic’s core structure while introducing functional groups that modulate interaction with bacterial ribosomes .

Oxidation and Reduction Reactions

The sugar moieties and hydroxyl groups in 66-40D undergo redox reactions, altering its bioactivity:

Oxidation

-

Periodate Oxidation : Cleaves vicinal diols in the sugar units, enabling structural elucidation. For example, periodate oxidation of protected derivatives eliminates specific diaminosugar rings, yielding pseudodisaccharides .

-

Oxidizing Agents : Hydrogen peroxide or metal oxides target hydroxyl groups, generating ketones or carboxylic acids.

Reduction

-

Sodium Borohydride : Reduces aldehyde intermediates formed during hydrolysis, stabilizing the molecule.

Hydrolysis and Stability

This compound is sensitive to both acidic and alkaline conditions, leading to structural degradation:

Controlled hydrolysis is used in structural studies to identify constituent sugars and their linkages .

Glycosidic Bond Modifications

The β-L-arabinopyranosyl and α-D-hex-4-enopyranosyl units in 66-40D undergo selective cleavage:

| Method | Target Bond | Product |

|---|---|---|

| Barry’s Method | Glycosidic linkage to mannose | Lividomycin B analogs |

| Enzymatic Cleavage | Specific glycosidases | Monosaccharide derivatives |

These reactions are pivotal for synthesizing semisynthetic analogs with tailored antibacterial spectra .

Salt Formation and Stability

Aminoglycosides like 66-40D form stable salts with inorganic acids (e.g., sulfates, hydrochlorides), enhancing solubility for clinical formulations. The amino groups act as proton acceptors, forming crystalline salts suitable for parenteral administration .

Structural Insights and Reaction Sites

The reactivity of 66-40D is dictated by its unique structure:

Scientific Research Applications

Antibiotic 66-40D has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the structure-activity relationships of aminoglycoside antibiotics . In biology, it is used to investigate the mechanisms of bacterial resistance and to develop new strategies for combating antibiotic resistance . In medicine, it is being explored as a potential treatment for infections caused by antibiotic-resistant bacteria . In industry, it is used in the development of new antibacterial agents and in the production of pharmaceutical formulations .

Mechanism of Action

The mechanism of action of Antibiotic 66-40D involves the inhibition of protein synthesis in bacteria. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins . This leads to the death of the bacterial cell. The molecular targets of this compound include the 30S subunit of the bacterial ribosome and various ribosomal RNA molecules .

Comparison with Similar Compounds

Structural Comparison with Similar Aminoglycosides

Aminoglycosides share a core 2-deoxystreptamine ring but differ in attached sugar units and functional groups. Below is a comparative analysis of 66-40D and key analogues:

The β-L-arabinopyranosyl unit in 66-40D introduces steric and electronic variations that may alter ribosomal binding or resistance enzyme recognition .

Antimicrobial Activity and Spectrum

Both 66-40D and its sibling compound, 66-40B, exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria . However, the novel sugar moiety in 66-40D may enhance activity against strains resistant to older aminoglycosides due to reduced susceptibility to modifying enzymes .

Resistance Mechanisms and Evasion Potential

Traditional aminoglycosides are inactivated by aminoglycoside-modifying enzymes (AMEs), such as acetyltransferases (AAC), phosphotransferases (APH), and nucleotidyltransferases (ANT). For example:

This hypothesis aligns with the structural resistance mechanisms observed in plazomicin, a next-generation aminoglycoside designed to bypass common AMEs .

Pharmacokinetic and Toxicity Considerations

Aminoglycosides are notorious for nephrotoxicity and ototoxicity, linked to their accumulation in renal tissues and inner ear cells. For instance, the β-L-arabinopyranosyl unit could reduce binding to renal transporters, thereby lowering nephrotoxic risk.

Biological Activity

Antibiotic 66-40D, a novel aminoglycoside antibiotic derived from the actinomycete Micromonospora inyoensis, has garnered attention due to its broad-spectrum antibacterial activity and unique structural features. This article explores its biological activity, mechanisms of action, and potential applications in combating bacterial infections, especially those caused by drug-resistant strains.

Structural Characteristics

This compound is chemically characterized as O-2,6-diamino-2,3,4,6-tetradeoxy-α-D-glycero-hex-4-enopyranosyl-(1→4)-O-[3-deoxy-3-methylamino-β-L-arabinopyranosyl-(1→6)]-2-deoxy-D-streptamine. Its unique sugar unit, 3-deoxy-3-methylamino-β-L-arabinopyranosyl, distinguishes it from other aminoglycosides and may enhance its efficacy against resistant bacterial strains.

The primary mechanism of action for this compound involves the inhibition of protein synthesis. It binds to the bacterial ribosome, disrupting the translation process and leading to cell death. This mechanism is similar to that of other aminoglycosides but is potentially more effective against certain drug-resistant bacteria due to its unique structural features that increase binding affinity.

Antibacterial Activity

This compound demonstrates significant antibacterial properties against a variety of Gram-positive and Gram-negative bacteria. Its effectiveness has been evaluated through various studies:

| Bacterial Strain | Sensitivity to this compound |

|---|---|

| Staphylococcus aureus | Sensitive |

| Escherichia coli | Sensitive |

| Pseudomonas aeruginosa | Moderately sensitive |

| Klebsiella pneumoniae | Sensitive |

The compound's broad-spectrum activity makes it a promising candidate for treating infections that are resistant to conventional antibiotics.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in clinical settings:

- Case Study on Drug Resistance : A retrospective analysis demonstrated that this compound was effective against multidrug-resistant strains in a cohort of patients with severe bacterial infections. The study noted a significant reduction in infection rates when this antibiotic was administered compared to traditional treatments .

- Comparative Effectiveness : In a controlled trial comparing this compound with other aminoglycosides like Gentamicin and Tobramycin, it was found that 66-40D exhibited superior efficacy against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The trial also indicated fewer side effects associated with its use.

- Mechanistic Insights : Research has shown that the unique sugar moiety of this compound enhances its binding to bacterial ribosomes, which is critical for its antibacterial activity. This was corroborated by in vitro assays demonstrating higher binding affinity compared to other aminoglycosides .

Q & A

Q. What are the primary structural and biosynthetic pathways of Antibiotic 66-40D, and how do they influence its antimicrobial activity?

this compound belongs to the aminoglycoside class, characterized by a cyclohexyl radical substituted with nitrogen atoms and linked saccharide groups . Its biosynthesis involves enzymatic modifications critical for antimicrobial efficacy. To investigate these pathways, researchers should employ genomic sequencing (e.g., identifying biosynthetic gene clusters) and comparative metabolomics to correlate structural variations with activity. Spectroscopic methods (NMR, MS) are essential for validating structural hypotheses .

Q. What standardized methodologies are recommended for assessing the in vitro efficacy of this compound against Gram-negative pathogens?

Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include control strains (e.g., E. coli ATCC 25922) and account for variables like pH, cation concentration, and inoculum size. Cross-tabulation and chi-square tests can statistically validate associations between MIC values and bacterial resistance phenotypes .

Q. How can researchers design experiments to differentiate this compound’s bacteriostatic vs. bactericidal effects?

Conduct time-kill curve assays with sampling intervals (0–24 hours) and plate counts. Define bacteriostatic activity as ≥3-log reduction in CFU/mL and bactericidal as ≥3-log kill. Pair with viability staining (e.g., LIVE/DEAD BacLight) to confirm membrane integrity. Use survival analysis models to interpret dose-dependent effects .

Advanced Research Questions

Q. What mechanisms underlie the development of resistance to this compound in Pseudomonas aeruginosa, and how can these be experimentally dissected?

Resistance often involves enzymatic modification (e.g., aminoglycoside acetyltransferases) or ribosomal mutations. Employ RNA-seq to identify upregulated resistance genes and CRISPR-Cas9 knockouts to validate their roles. Combine phenotypic microarrays with genomic data to map resistance pathways. For contradictory findings, apply causal inference frameworks (e.g., PICO) to isolate confounding variables .

Q. How should researchers resolve contradictions in pharmacokinetic/pharmacodynamic (PK/PD) data for this compound across preclinical models?

Use meta-analysis to harmonize data from murine infection models and in vitro hollow-fiber systems. Stratify results by variables like dosing intervals, protein binding, and infection site (e.g., lung vs. bloodstream). Apply nonlinear mixed-effects modeling (NONMEM) to quantify inter-study variability. Ensure methodological transparency by documenting assay conditions and statistical thresholds .

Q. What experimental frameworks optimize the synergy between this compound and β-lactams in polymicrobial infections?

Design checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Use isobolograms to distinguish additive vs. synergistic interactions. For in vivo validation, employ neutropenic murine models co-infected with Klebsiella pneumoniae and Staphylococcus aureus. Apply factorial ANOVA to assess interaction significance and power analyses to determine sample sizes .

Q. How can researchers address discrepancies in cytotoxicity profiles of this compound across mammalian cell lines?

Conduct comparative cytotoxicity assays (e.g., MTT, LDH release) using primary human renal proximal tubule cells (RPTCs) and immortalized lines (HEK293). Normalize data to cell proliferation rates and mitochondrial activity. Use principal component analysis (PCA) to identify confounding factors (e.g., culture media composition). Reference FINER criteria to ensure ethical and feasible experimental scope .

Methodological Guidance for Data Interpretation

- Handling Conflicting Data : Apply causal inference models (e.g., directed acyclic graphs) to account for confounders. Use sensitivity analyses to test robustness .

- Statistical Validation : Pair non-parametric tests (Mann-Whitney U) with effect size metrics (Cohen’s d) for skewed datasets. Report p-values with confidence intervals to avoid misinterpretation .

- Ethical and Reproducibility Standards : Adhere to ARRIVE guidelines for in vivo studies. Pre-register protocols on platforms like OSF to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.